molecular formula C20H21N3O5S2 B2432764 Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1787902-76-4

Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2432764
CAS No.: 1787902-76-4
M. Wt: 447.52
InChI Key: JZNANDFHNHKZDA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound characterized by its diverse functional groups. This compound’s structure features a combination of a benzoate group, a thieno[3,2-d]pyrimidin-4(3H)-one moiety, and an ethyl ester group. The intricate arrangement of these groups imparts unique properties, making it of interest in various scientific fields.

Properties

IUPAC Name

ethyl 2-[[2-[3-(2-hydroxypropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-3-28-19(27)13-6-4-5-7-14(13)21-16(25)11-30-20-22-15-8-9-29-17(15)18(26)23(20)10-12(2)24/h4-9,12,24H,3,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNANDFHNHKZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate. Key steps involve the formation of the thieno ring, followed by cyclization to form the pyrimidinone structure. The hydroxyl propyl group is then introduced via nucleophilic substitution. Coupling reactions are employed to attach the benzoate and ethyl ester moieties, often under acidic or basic conditions, depending on the specific reagents and desired yields.

Industrial Production Methods: Large-scale production may employ automated synthesis protocols involving solid-phase synthesis techniques, allowing for high throughput and efficiency. Optimization of reaction conditions, such as temperature and solvent choice, ensures maximal yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl compounds.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Aromatic substitution at the benzoate ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halides (e.g., chlorine, bromine), nucleophiles (e.g., amines).

Major Products Formed

  • Oxidation: Formation of keto derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

This compound finds applications across multiple scientific domains:

  • Chemistry: Used as a reagent in synthetic organic chemistry for the construction of complex molecules.

  • Biology: Utilized in the study of enzyme-substrate interactions, particularly those involving hydrolase and oxidoreductase enzymes.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Employed in the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzoate and thieno[3,2-d]pyrimidin-4(3H)-one moieties play critical roles in binding affinity and specificity. The interaction often involves hydrogen bonding, hydrophobic interactions, and Van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to similar compounds like Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate, the unique structural arrangement offers distinct advantages in terms of reactivity and specificity.

Similar Compounds

  • This compound analogs.

  • Related thieno[3,2-d]pyrimidine derivatives.

  • Substituted benzoates with varying ester groups.

Biological Activity

Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anti-infective agents. This compound incorporates a thieno[3,2-d]pyrimidine scaffold, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core , which is significant for its biological activity.
  • A hydroxypropyl group , enhancing solubility and potentially influencing biological interactions.
  • An ethyl benzoate moiety , which may contribute to its pharmacokinetic properties.

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Thienopyrimidines have shown efficacy against various pathogens, including bacteria and protozoa.
  • Antiplasmodial : Compounds within this class have demonstrated activity against Plasmodium falciparum, the causative agent of malaria.
  • Cytotoxicity : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties.

Antimicrobial Activity

A study by Weidner et al. evaluated a series of thienopyrimidine derivatives for their antiplasmodial activity. The results indicated that modifications at specific positions on the thienopyrimidine ring could enhance activity against P. falciparum. For instance:

CompoundIC50 (µM)Activity
54a1.46High
54b2.81Moderate
54e4.30Low

These findings suggest that structural variations significantly affect the biological efficacy of these compounds.

Case Studies and Research Findings

  • Antiplasmodial Efficacy : In vivo studies have shown that certain thienopyrimidine derivatives can reduce parasitemia in infected models. For example, one derivative reduced parasitemia by over 99% when administered at a dose of 50 mg/kg daily for four days, comparable to established treatments like chloroquine .
  • Cytotoxicity Studies : The cytotoxic effects of these compounds were assessed using CHO and Vero cell lines, revealing CC50 values ranging from 2.17 to 4.30 µM, indicating significant cytotoxic potential alongside their therapeutic benefits .
  • Mechanism of Action : The mechanism through which these compounds exert their effects involves inhibition of key enzymes or pathways in pathogens. For instance, the introduction of specific substituents on the thienopyrimidine scaffold has been associated with enhanced binding affinity to target proteins involved in pathogen survival and replication.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the thienopyrimidine core functionalization. Key steps include:
  • Thioether linkage formation : Reacting a thiol-containing thienopyrimidine intermediate with chloroacetylated benzoate derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Hydroxypropyl group introduction : Alkylation of the pyrimidine nitrogen using 2-bromopropanol under reflux in aprotic solvents (e.g., acetonitrile) .
  • Esterification : Final coupling with ethyl 2-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Optimization requires strict control of temperature (60–80°C), solvent polarity (DMF or DMSO for solubility), and catalyst concentration (e.g., 0.1–0.3 equiv.) to achieve yields >70% .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., thioether linkage at C2 of thienopyrimidine) and hydroxypropyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~495) and detects byproducts from incomplete reactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted under accelerated conditions:
  • pH-dependent hydrolysis : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis. Thienopyrimidine cores are stable at neutral pH but prone to ring-opening hydrolysis under strongly acidic/basic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (>200°C) and phase transitions .

Advanced Research Questions

Q. How can molecular docking simulations predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :
  • Software selection : Use AutoDock Vina for efficient scoring of binding affinities and AutoDock4 for flexible side-chain modeling .
  • Protocol :

Prepare the ligand (compound) by assigning Gasteiger charges and optimizing torsions.

Generate grid maps (20 ų) centered on the target’s active site (e.g., ATP-binding pocket of kinases).

Run docking with exhaustiveness = 20 to sample conformational space.
Clusters of low-energy poses (< −9 kcal/mol) indicate strong binding, validated by comparing with co-crystallized inhibitors .

Q. How can researchers address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize results to positive controls (e.g., staurosporine) .
  • Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude batch-specific impurities .
  • Data normalization : Report IC₅₀ values relative to internal standards and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What strategies enhance bioactivity through structural modifications of the thienopyrimidine core?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups : Introduce -NO₂ or -CF₃ at the phenyl ring of the benzoate moiety to improve target affinity .
  • Hydrophobic substituents : Replace the hydroxypropyl group with tert-butyl to enhance membrane permeability .
  • Bioisosteric replacement : Substitute the thioether with selenoether to modulate redox activity .

Q. How can enzyme inhibition kinetics (e.g., Michaelis-Menten parameters) be evaluated for this compound?

  • Methodological Answer :
  • Assay design : Use fluorogenic substrates (e.g., Z-LYTE® kits for kinases) in continuous spectrophotometric assays .
  • Data analysis : Fit progress curves to the Morrison equation for tight-binding inhibitors to calculate Kᵢ values .
  • Competitive vs. non-competitive inhibition : Vary substrate concentrations and analyze Lineweaver-Burk plots .

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